molecular formula C11H15NO4 B3070149 Methyl 4-amino-3-(2-methoxyethoxy)benzoate CAS No. 1001346-00-4

Methyl 4-amino-3-(2-methoxyethoxy)benzoate

Cat. No. B3070149
Key on ui cas rn: 1001346-00-4
M. Wt: 225.24
InChI Key: GYVLOVYWENUQGT-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

The reaction was repeated in two batches as follows. To a solution of Methyl3-hydroxy-4-aminobenzoate (135 mg, 0.81 mmol) in acetone (4 ml), in a microwave tube. Was added Potassium Carbonate (185 mg, 1.34 mmol) and Methoxyethyl bromide (115 μl, 1.22 mmol) The reaction was heated to 120° C. in a microwave and held for 1 hour. The reactions was cooled, treated with a further aliquot of methoxyethyl bromide (58 μl, 0.62 mmol) and re-heated to 120° C. holding for a further hour.
Name
Methyl3-hydroxy-4-aminobenzoate
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Quantity
115 μL
Type
reactant
Reaction Step Two
Quantity
58 μL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([OH:11])[CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:19][O:20][CH2:21][CH2:22]Br>CC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([O:11][CH2:22][CH2:21][O:20][CH3:19])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Methyl3-hydroxy-4-aminobenzoate
Quantity
135 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)O)=O
Step Two
Name
Quantity
185 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
115 μL
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
58 μL
Type
reactant
Smiles
COCCBr
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactions was cooled
TEMPERATURE
Type
TEMPERATURE
Details
re-heated to 120° C.
WAIT
Type
WAIT
Details
holding for a further hour

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(C1=CC(=C(C=C1)N)OCCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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